(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine
Description
Properties
IUPAC Name |
1-[(E)-benzylideneamino]-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2S2/c22-20-19(30(27,28)17-11-6-12-29-17)18-21(25-16-10-5-4-9-15(16)24-18)26(20)23-13-14-7-2-1-3-8-14/h1-13H,22H2/b23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBSZJJUZYAUJV-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine are EGFR Wt, EGFR L858R, and VEGFR-2. These are key proteins involved in cell proliferation and survival, making them important targets in cancer therapy.
Mode of Action
This compound interacts with its targets by inhibiting their activity. This inhibition disrupts the signaling pathways that these proteins are involved in, leading to a decrease in cell proliferation and an increase in apoptosis.
Biochemical Pathways
The compound affects the EGFR and VEGFR-2 signaling pathways. These pathways are involved in cell proliferation, survival, and angiogenesis. By inhibiting these pathways, this compound can reduce tumor growth and spread.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, exerting its effects through these interactions. It has shown significant inhibitory activity to EGFR Wt, EGFR L858R, and VEGFR-2.
Cellular Effects
(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine has been found to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to decrease Bcl-2 protein and activate pro-apoptotic genes Bax and P53.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound have been observed to change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is believed to interact with various enzymes or cofactors.
Biological Activity
(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a complex organic compound that has garnered attention due to its significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The compound has the following structural and chemical properties:
- Molecular Formula : C21H15N5O2S2
- Molecular Weight : 433.5 g/mol
- IUPAC Name : 1-[(E)-benzylideneamino]-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine
Primary Targets
The compound primarily targets:
- Epidermal Growth Factor Receptor (EGFR) : Both wild-type (Wt) and the mutant form (L858R).
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .
These interactions lead to the inhibition of their activity, which is crucial for various cellular processes including proliferation and survival.
Biochemical Pathways
The compound affects critical signaling pathways:
- EGFR Signaling Pathway : Inhibition leads to decreased cell proliferation.
- VEGFR-2 Signaling Pathway : Impacts angiogenesis and tumor growth.
Cellular Effects
Research indicates that this compound induces:
- Increased Apoptosis : The compound promotes programmed cell death in various cancer cell lines.
- Inhibition of Cell Proliferation : Demonstrated through assays that show reduced growth rates in treated cells.
Dosage Effects in Animal Models
Studies have shown that the effects of this compound vary with dosage:
- Low Doses : May exhibit cytostatic effects.
- High Doses : Can induce significant apoptosis and cytotoxicity.
Pharmacokinetics
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that the compound adheres to Lipinski's Rule of Five, indicating good oral bioavailability. This makes it a suitable candidate for further development as an oral therapeutic agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In vitro Studies :
- A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability across various cancer cell lines, with IC50 values indicating potent anti-proliferative effects.
-
In vivo Studies :
- Animal models treated with this compound showed reduced tumor growth compared to controls, reinforcing its potential as an anti-cancer agent.
-
Mechanistic Insights :
- Proteomic analysis revealed alterations in protein expression related to apoptosis and cell cycle regulation following treatment with the compound, highlighting its multifaceted mechanism of action.
Summary Table of Biological Activities
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Schiff base formation | Tosic acid, toluene, reflux, 12h | 88 | |
| Sulfonation | Thiophene-2-sulfonyl chloride, DCM, 0°C–RT | 72 |
Advanced: How can computational methods optimize the synthesis and electronic properties of this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal synthetic pathways and electronic configurations:
- Transition state analysis : Identify energy barriers for isomerization (E/Z selectivity) and sulfonation steps .
- Electronic structure modeling : Calculate HOMO/LUMO gaps to predict reactivity with biological targets or photoactive behavior .
- Machine learning : Train models on existing quinoxaline reaction datasets to recommend solvent systems or catalysts .
Q. Example Workflow :
Use Gaussian or ORCA for DFT calculations on intermediate structures.
Validate with experimental crystallographic data (e.g., CCDC 1983315 ).
Basic: What analytical techniques confirm the structural integrity of this compound?
Answer:
- X-ray crystallography : Resolves stereochemistry (e.g., CCDC 1983315 confirms the (E)-configuration and quinoxaline-thiophene orientation) .
- NMR spectroscopy : Distinct signals for benzylidene protons (~8.5 ppm) and thiophene sulfonyl groups (δ 130–140 ppm in ¹³C) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 487.59 for C₂₂H₂₅N₅O₄S₂) .
Advanced: How to design experiments for studying catalytic or photophysical properties?
Answer:
Apply Design of Experiments (DoE) principles:
- Factor screening : Vary temperature, solvent polarity, and catalyst loading to optimize reaction efficiency .
- Response surface methodology (RSM) : Map the relationship between sulfonation time and yield .
- Controlled degradation studies : Use HPLC to monitor stability under UV light or acidic conditions .
Q. Table 2: DoE Parameters for Reactivity Studies
| Factor | Range | Response Measured |
|---|---|---|
| Temperature | 25°C–80°C | Reaction yield (%) |
| Solvent (DMF vs. THF) | Polarity (ε = 37 vs. 7.5) | Isomer ratio (E/Z) |
Data Contradiction: How to resolve discrepancies in reported biological activity or catalytic performance?
Answer:
- Meta-analysis : Compare datasets using statistical tools (ANOVA) to identify outliers or confounding variables (e.g., impurity profiles ).
- Reproducibility protocols : Standardize assay conditions (e.g., cell lines, solvent concentrations) .
- Cross-validation : Replicate key findings with alternative techniques (e.g., surface plasmon resonance vs. fluorescence assays) .
Case Study : If catalytic activity varies between batches, analyze impurity levels via LC-MS (e.g., detect unreacted thiophene sulfonyl intermediates ).
Advanced: What strategies mitigate challenges in scaling up synthesis?
Answer:
- Process intensification : Use microreactors for exothermic steps like sulfonation to improve heat transfer .
- Membrane separation : Purify intermediates using nanofiltration membranes to replace column chromatography .
- Kinetic modeling : Predict bottlenecks using Arrhenius plots for temperature-sensitive steps .
Basic: How to assess the compound’s stability under storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
